Bryonamide B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

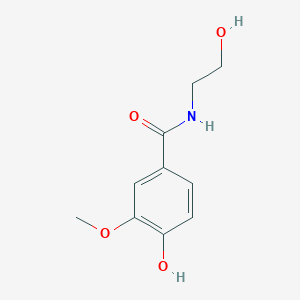

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-6-7(2-3-8(9)13)10(14)11-4-5-12/h2-3,6,12-13H,4-5H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMYVMZSGKUWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bryonamide B: A Technical Guide to its Discovery, Isolation, and Characterization from Bryonia aspera

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bryonamide B, a novel hydroxybenzoic acid amide discovered in Bryonia aspera. It covers the initial discovery, detailed isolation protocols, and comprehensive characterization data. Additionally, it explores the potential biological significance of this compound in the context of related molecules, offering a valuable resource for natural product researchers and professionals in drug discovery and development.

Discovery and Context

This compound was first reported as a new natural product in 2010 by Sahranavard et al., following a phytochemical investigation of the roots of Bryonia aspera[1]. This plant, belonging to the Cucurbitaceae family, has a history of use in traditional medicine, particularly in regions of Iran, for treating various ailments, which has prompted scientific investigation into its chemical constituents[1]. The discovery of this compound occurred during the systematic fractionation and analysis of a chloroform extract of the plant's roots, which was also found to be rich in cytotoxic cucurbitane-type triterpenoids[1]. This compound is structurally identified as 4-hydroxy-3-methoxy-N-(2-hydroxyethyl)-benzamide[1]. While its biological activity has not been extensively studied, the broader class of hydroxybenzoic acids and their derivatives are known to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities[2][3][4][5].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis. The key quantitative data are summarized below for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₄ | [1] |

| Molecular Weight | 211.21 g/mol | [1] |

| Appearance | Yellowish amorphous solid | [1] |

| Mass Spectrometry | m/z = 234.0739 [M+Na]⁺ (HR-ESI-TOF-MS) | [1] |

Table 2: ¹³C and ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Carbon No. | ¹³C NMR (δ in ppm) | ¹H NMR (δ in ppm, J in Hz) |

| 1 | 127.0 (s) | - |

| 2 | - | 7.49 (1H, d, J=1.8) |

| 3 | 148.8 (s) | - |

| 4 | 150.5 (s) | - |

| 5 | - | 6.96 (1H, d, J=8.2) |

| 6 | 121.8 (d) | 7.25 (1H, dd, J=1.8, 8.2) |

| 7 (C=O) | 170.0 (s) | - |

| 8 (-CH₂-) | - | 3.67 (2H, q, J=4.8) |

| 9 (-CH₂-) | - | 3.88 (2H, q, J=4.8) |

| -OCH₃ | - | 3.88 (s) |

| N-H | - | 6.56 (1H, brs) |

| -OH | - | 2.67 (1H, t, J=4.8) |

| Data sourced from Sahranavard et al., 2010[1]. |

Experimental Protocols

The following protocols are based on the methodologies described by Sahranavard et al. (2010) for the isolation and characterization of this compound[1].

Plant Material and Extraction

-

Collection and Preparation: The roots of Bryonia aspera were collected and identified. A voucher specimen should be deposited in a recognized herbarium for verification. The plant material was air-dried at room temperature and then powdered.

-

Maceration: The powdered root material was subjected to successive maceration with solvents of decreasing polarity. This typically involves soaking the material in each solvent with constant shaking for a period of 24 hours before filtering and moving to the next solvent. The sequence used was petroleum ether, followed by chloroform, and then methanol.

-

Fractionation: The chloroform extract, which was found to contain this compound, was concentrated under reduced pressure using a rotary evaporator.

Isolation and Purification of this compound

The chloroform extract was subjected to multiple chromatographic steps to isolate the pure compound.

-

Initial Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH), starting from a high chloroform concentration and gradually increasing the proportion of methanol (e.g., from 99:1 to a higher ratio).

-

Fraction Collection: Fractions were collected and monitored by Thin Layer Chromatography (TLC).

-

-

Sub-fractionation:

-

Fractions containing compounds with similar TLC profiles to this compound were pooled.

-

These pooled fractions were further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of methanol (MeOH) and water (H₂O). In the original study, a gradient from 40:60 (MeOH:H₂O) to 100% MeOH over 50 minutes was used for fractions containing this compound.

-

Detection: UV detection at an appropriate wavelength.

-

Compound Collection: this compound was collected at its specific retention time (Rt = 10 min in the specified system).

-

Structural Elucidation

The purified this compound was subjected to a suite of spectroscopic analyses to determine its structure.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS) was used to determine the exact mass and molecular formula.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments were conducted to establish the connectivity of atoms and the final structure of the molecule. Samples were typically dissolved in a deuterated solvent like methanol-d₄ (CD₃OD).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Bryonia aspera.

Potential Signaling Pathway Context

While the specific biological activities and signaling pathways affected by this compound are yet to be determined, many phenolic compounds, including hydroxybenzoic acid derivatives, have been shown to modulate inflammatory pathways. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. The following diagram illustrates a hypothetical mechanism by which a compound like this compound could exert anti-inflammatory effects, which can serve as a basis for future research.

Potential Biological Significance and Future Directions

The biological activity of this compound has not been specifically reported. However, its structural components, a hydroxybenzoic acid core and an N-(2-hydroxyethyl)-amide side chain, are present in various biologically active molecules.

-

Hydroxybenzoic Acids: This class of compounds is well-known for a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and even cytotoxic effects against certain cancer cell lines[2][3][5]. The antioxidant properties are often attributed to the phenolic hydroxyl group's ability to scavenge free radicals[2].

-

Benzamide Derivatives: The benzamide scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic applications. N-substituted benzamides have been investigated for anticancer, anti-inflammatory, and antimicrobial properties[6].

Given this context, this compound presents an interesting candidate for further pharmacological investigation. Future research should focus on:

-

Screening for Biological Activity: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties of pure this compound.

-

Mechanism of Action Studies: Should any significant biological activity be identified, elucidating the underlying molecular mechanisms and signaling pathways would be a critical next step.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to understand how modifications to its structure affect its biological activity could lead to the development of more potent and selective therapeutic agents.

This technical guide provides a comprehensive starting point for researchers interested in this compound and its potential applications. The detailed protocols and collated data should facilitate further investigation into this novel natural product from Bryonia aspera.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. N-(2-Hydroxyethyl)benzamide | 16405-21-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bryonamide B

Executive Summary: This document provides a comprehensive technical overview of the chemical structure and stereochemistry of the fungal alkaloid, Bryonamide B. It is a member of the bicyclo[2.2.2]diazaoctane class of natural products, which are of significant interest due to their structural complexity and diverse biological activities. This compound is a diastereomer of the more abundant Brevianamide A, co-isolated from the fungus Penicillium brevicompactum. This guide details its precise molecular architecture, absolute configuration, relevant physicochemical data, and the key experimental protocols that have been instrumental in its synthesis and characterization.

Note on Nomenclature: The name "this compound" may also refer to a simple benzamide derivative (CAS 5942-25-6). This guide focuses exclusively on the complex indole alkaloid natural product (Molecular Formula: C₂₁H₂₃N₃O₃), which is the subject of extensive research in synthetic and medicinal chemistry.

Chemical Structure

This compound is a polycyclic indole alkaloid featuring a complex, sterically congested framework. Its core architecture is a dioxopiperazine fused to a bicyclo[2.2.2]diazaoctane ring system, which is attached to a spiro-indoxyl moiety containing a quaternary stereocenter.

-

Molecular Formula: C₂₁H₂₃N₃O₃

-

Molecular Weight: 377.43 g/mol

-

Core Scaffold: Bicyclo[2.2.2]diazaoctane spiro-indoxyl dioxopiperazine

The 2D structure of (+)-Brevianamide B is depicted below: (A 2D chemical structure diagram would be presented here in a full whitepaper)

Stereochemistry and Absolute Configuration

The stereochemical relationship between Brevianamide A and Brevianamide B is a defining feature and has been a central challenge in their total synthesis.

-

Chiral Centers: this compound possesses five stereocenters.

-

Absolute Configuration: The naturally occurring (+)-Brevianamide B has been rigorously characterized. It shares a common (R)-configured spiro-indoxyl stereogenic center with its major diastereomer, (+)-Brevianamide A.[1]

-

Diastereomeric Relationship: The key difference lies in the bicyclo[2.2.2]diazaoctane core. While both compounds have an anti-configuration (referring to the relative orientation of the methine C-H and the proximal piperazine nitrogen), their cores are enantiomeric with respect to each other.[1] This subtle but critical distinction dictates their three-dimensional shape and is believed to be responsible for their differing biological activity profiles. Historically, many synthetic routes targeting Brevianamide A inadvertently produced the enantiomeric framework of Brevianamide B due to the inherent facial selectivity of key cyclization reactions.[2][3]

Quantitative Physicochemical Data

The following tables summarize key quantitative data reported for synthetically prepared this compound, which matches the data from the natural isolate.

Table 1: Optical Rotation

| Compound | Specific Rotation [α]D | Conditions | Reference |

|---|---|---|---|

| (-)-Brevianamide B | -119° | c 0.23, 2.5% HCOOH in CH₂Cl₂ | [4] |

| (-)-Brevianamide B | -147° | c 0.23, 2.5% HCOOH in CH₂Cl₂ |[4] |

Note: Different enantiomers and literature values may show variations. The sign of rotation depends on the enantiomer being synthesized or isolated.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Brevianamide B Data recorded in CDCl₃ at 126 MHz for ¹³C and 500 MHz for ¹H. Chemical shifts (δ) in ppm.

| Position | ¹³C NMR (δ) | ¹H NMR (δ, multiplicity, J in Hz) |

| 2 | 70.3 | - |

| 3a | 134.1 | - |

| 4 | 125.1 | 7.31 (d, J = 7.6) |

| 5 | 123.0 | 7.02 (t, J = 7.6) |

| 6 | 129.2 | 7.37 (t, J = 7.8) |

| 7 | 109.9 | 6.84 (d, J = 7.8) |

| 7a | 179.9 | - |

| 9 | 165.7 | - |

| 11 | 59.9 | 4.09 (dd, J = 10.7, 4.0) |

| 12 | 26.1 | 2.15 (m), 1.95 (m) |

| 13 | 32.7 | 2.31 (m), 2.15 (m) |

| 14 | 55.4 | 3.86 (s) |

| 15 | 164.7 | - |

| 17 | 64.6 | 4.31 (d, J = 2.9) |

| 18 | 121.0 | 5.09 (t, J = 7.3) |

| 19 | 136.2 | - |

| 20 | 25.8 | 1.66 (s) |

| 21 | 18.0 | 1.58 (s) |

| N-8 | - | 8.87 (s, br) |

| N-10 | - | 6.51 (s, br) |

| N-16 | - | 6.13 (s, br) |

Source: Adapted from supporting information of Godfrey, R. C., et al. (2022).[4]

Key Experimental Protocols

The structural elucidation and stereochemical assignment of this compound have been heavily reliant on total synthesis, which serves as the ultimate proof of structure.

This protocol, adapted from the work of Lawrence and coworkers, demonstrates a bio-inspired approach that yields both diastereomers from a common precursor.[5]

-

Preparation of Precursor: The synthesis begins with the preparation of the advanced intermediate, (+)-dehydrodeoxybrevianamide E, which is achieved in five steps from commercially available starting materials.

-

Diastereoselective Oxidation: (+)-dehydrodeoxybrevianamide E is subjected to oxidation using an oxidant such as m-CPBA. This step is not highly diastereoselective and produces a mixture of two diastereomeric hydroxyindolenine intermediates.

-

Base-Mediated Cascade Reaction: The diastereomeric mixture from the previous step is treated with aqueous lithium hydroxide (LiOH) at ambient temperature. This initiates a remarkable domino cascade sequence:

-

Product Formation and Separation: The IMDA reaction proceeds via two competing transition states, leading to the formation of both (+)-Brevianamide A and (+)-Brevianamide B in a combined yield of over 60%. The natural product distribution, favoring Brevianamide A (typically >90:10 ratio), is closely replicated in this chemical synthesis, suggesting the stereochemical outcome is substrate-controlled rather than enzyme-dictated.[3][5]

-

Purification: The resulting diastereomers are separated using standard chromatographic techniques, such as silica gel column chromatography or preparative HPLC.

-

Column: A chiral stationary phase column (e.g., Chiralpak IA) is used.

-

Mobile Phase: A mixture of isopropanol and hexane (e.g., 1:1 or 1:3 v/v) is used as the eluent.

-

Detection: UV detection at 254 nm.

-

Analysis: The enantiomers or diastereomers of brevianamide intermediates and final products are resolved into distinct peaks, allowing for the determination of enantiomeric excess (e.r.) or diastereomeric ratio (d.r.). For example, under specific conditions, the major and minor enantiomers of (-)-Brevianamide B elute at distinct retention times (e.g., tRmajor = 13.86 min, tRminor = 26.14 min).[4]

Visualization of Key Stereochemical Divergence

The formation of Brevianamide A versus Brevianamide B is controlled by the facial selectivity of the intramolecular Diels-Alder (IMDA) cycloaddition. The shared azadiene intermediate can adopt two different transition state geometries, one leading to the Brevianamide A core and the other to the Brevianamide B core. Computational and experimental studies have shown that the transition state leading to Brevianamide A is energetically favored.[7]

Caption: Biomimetic formation of Brevianamide A and B via competing Diels-Alder transition states.

References

Bryonamide B: A Technical Guide to Its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide B, a naturally occurring benzamide derivative, has garnered interest within the scientific community for its potential biological activities. Isolated from Bryonia aspera, this compound, with the chemical name 4-Hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide, possesses a molecular structure that suggests potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of this compound, alongside detailed experimental protocols and an examination of its putative role in apoptotic signaling pathways.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₄ | [1][2][3] |

| Molecular Weight | 211.21 g/mol | [1][2][3] |

| Physical Description | Powder | [4] |

| Melting Point | 120 °C | [5] |

| Boiling Point | 417.7 ± 45.0 °C | [5] |

| pKa | Data not available. Predicted values can be obtained using software such as ACD/Labs pKa DB or ChemAxon's pKa calculator. |

Solubility Profile

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Apoptotic Signaling Pathway

While direct studies on the signaling pathways of this compound are limited, its chemical structure as an N-substituted benzamide suggests a potential mechanism of action involving the induction of apoptosis. Research on similar benzamide compounds has indicated their ability to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. The anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax play crucial roles in regulating the permeability of the mitochondrial membrane and, consequently, the release of cytochrome c.

Figure 1: Proposed mitochondrial pathway of apoptosis induced by this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible assessment of a compound's properties. Below are generalized, yet detailed, protocols for determining the key physicochemical and solubility parameters of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound powder

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed to powder the sample)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

-

Load a capillary tube by pressing the open end into the powder. A small amount of sample (2-3 mm in height) should be packed into the sealed end of the tube by tapping the tube gently or by dropping it through a long glass tube.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point (around 100-110 °C).

-

Once the temperature is within 10-15 °C of the expected melting point (120 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Calibrated pH meter with an electrode

-

Burette

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Co-solvent (e.g., methanol or DMSO, if solubility in water is low)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. If solubility is an issue, a known percentage of a co-solvent can be used.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Begin stirring the solution gently.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, precise increments of the standardized strong base from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the steepest part of the titration curve (the half-equivalence point). The pKa can also be determined from the first derivative of the titration curve.

Determination of Aqueous Solubility (HPLC Method)

Objective: To quantify the solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical column (e.g., C18)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Organic solvent for mobile phase (e.g., acetonitrile or methanol)

-

Vials for sample incubation

-

Syringe filters (e.g., 0.22 µm)

-

Shaker or rotator

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO).

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sample Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated aqueous solution, taking into account the dilution factor. This concentration represents the aqueous solubility of this compound.

Figure 2: General workflow for solubility determination by HPLC.

References

Natural sources and biosynthesis of Bryonamide B

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Bryostatins

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Inquiry: Bryonamide B

Initial research into "this compound" identified it as a cucurbitane-type triterpenoid isolated from the roots of Bryonia aspera[1][2]. While its chemical structure has been elucidated, detailed information regarding its biosynthetic pathway is not extensively available in the current scientific literature. The biosynthesis of cucurbitane triterpenoids, in general, follows the isoprenoid pathway, involving the cyclization of 2,3-oxidosqualene[3][4]. However, specific enzymes and gene clusters responsible for the synthesis of this compound have not been characterized in detail.

Due to the limited availability of in-depth biosynthetic information for this compound, this guide will focus on the extensively studied and structurally complex macrolides, the Bryostatins . The wealth of available data on Bryostatins allows for a comprehensive technical guide that meets the core requirements of detailed data presentation, experimental protocols, and pathway visualization.

Natural Sources of Bryostatins

Bryostatins are a family of over 20 structurally related macrolide lactones[5]. They were first discovered in the 1960s from the marine bryozoan Bugula neritina[6]. This sessile marine invertebrate is found in temperate and tropical waters worldwide and is the primary natural source of these compounds[6].

It has since been established that the true producers of Bryostatins are not the bryozoans themselves, but their symbiotic gamma-proteobacterium, "Candidatus Endobugula sertula"[7][8]. This uncultivated symbiont resides within the larvae and adult tissues of B. neritina[7]. The presence and genetic strain of the symbiont directly correlate with the type and quantity of Bryostatins produced by the host bryozoan[8][9].

The concentration of Bryostatins in their natural source is exceedingly low, which presents a significant challenge for their large-scale production for clinical applications.

Quantitative Data on Bryostatin Isolation

The yield of Bryostatins from Bugula neritina is notoriously low, a factor that has historically hindered their clinical development. The following table summarizes key quantitative data related to the isolation of these compounds.

| Compound | Source Organism | Yield (% of wet weight) | Reference |

| Bryostatin 1 | Bugula neritina | 0.00014% (18 g from 14 tons) | [5] |

| Bryostatin 10 | Bugula neritina (from Gulf of Aomori, Japan) | ~0.001% | [10] |

Biosynthesis of Bryostatins

The biosynthesis of the Bryostatin core structure is accomplished by a Type I polyketide synthase (PKS) pathway encoded by the bry gene cluster within the genome of "Candidatus Endobugula sertula"[7]. This discovery was pivotal, confirming the bacterial origin of these complex macrolides.

The bry gene cluster orchestrates the assembly of the polyketide backbone through a series of condensation reactions, utilizing acetyl-CoA and malonyl-CoA as building blocks. The cluster contains genes encoding for various enzymatic domains, including acyl carrier proteins (ACP), ketosynthases (KS), acyltransferases (AT), ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), which work in a modular fashion to construct the complex Bryostatin molecule.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway of the Bryostatin polyketide core.

Caption: Proposed biosynthetic pathway of Bryostatins.

Experimental Protocols

Isolation of Bryostatin 1 from Bugula neritina

The following is a generalized protocol based on large-scale isolation procedures.

Objective: To extract and purify Bryostatin 1 from the wet biomass of B. neritina.

Materials:

-

Wet or frozen B. neritina biomass

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for HPLC (e.g., acetonitrile, water)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

Homogenize the wet biomass of B. neritina in a blender with a mixture of MeOH and CH₂Cl₂ (1:1 v/v).

-

Stir the homogenate for several hours at room temperature.

-

Filter the mixture to separate the organic extract from the solid biomass.

-

Repeat the extraction process on the biomass to ensure complete recovery.

-

-

Solvent Partitioning:

-

Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

-

Partition the resulting aqueous suspension sequentially with hexane, CH₂Cl₂, and EtOAc. The Bryostatins will primarily partition into the CH₂Cl₂ and EtOAc fractions.

-

-

Silica Gel Chromatography:

-

Concentrate the bioactive fractions (CH₂Cl₂ and EtOAc).

-

Subject the concentrated extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane and EtOAc, gradually increasing the polarity.

-

Collect fractions and monitor for the presence of Bryostatin 1 using Thin Layer Chromatography (TLC) or a bioassay (e.g., phorbol dibutyrate receptor binding assay).

-

-

HPLC Purification:

-

Pool the fractions containing Bryostatin 1 and concentrate them.

-

Purify the enriched fraction using preparative HPLC on a C18 column.

-

Use an appropriate solvent system (e.g., a gradient of acetonitrile in water) to achieve separation.

-

Collect the peak corresponding to Bryostatin 1, as determined by comparison with a standard.

-

-

Final Purification and Characterization:

-

The collected fraction can be further purified by recrystallization or another round of HPLC if necessary.

-

Confirm the identity and purity of the isolated Bryostatin 1 using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Identification of the bry Gene Cluster

The following protocol outlines a conceptual workflow for identifying the biosynthetic gene cluster for a natural product from an uncultivated symbiont.

Caption: Workflow for identifying a biosynthetic gene cluster.

Conclusion

Bryostatins represent a fascinating class of marine natural products with significant therapeutic potential. Their origin from a bacterial symbiont, Candidatus Endobugula sertula, highlights the importance of microbial symbiosis in the discovery of novel bioactive compounds. While the low natural abundance of Bryostatins poses a significant hurdle, ongoing research into the heterologous expression of the bry biosynthetic gene cluster and total synthesis efforts may provide sustainable avenues for their production. This technical guide provides a foundational understanding of the natural sources and biosynthesis of Bryostatins, intended to aid researchers in the fields of natural product chemistry, drug discovery, and synthetic biology.

References

- 1. New cucurbitane-type triterpenoids from Bryonia aspera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bugula neritina - Wikipedia [en.wikipedia.org]

- 7. Evidence for the Biosynthesis of Bryostatins by the Bacterial Symbiont “Candidatus Endobugula sertula” of the Bryozoan Bugula neritina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 9. journals.uchicago.edu [journals.uchicago.edu]

- 10. An improved source of bryostatin 10, Bugula neritina from the Gulf of Aomori, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the cucurbitane triterpenoids isolated from Bryonia aspera, a plant with noted applications in traditional medicine for treating various ailments, including cancer.[1][2] This document clarifies the chemical identity of Bryonamide B, presents quantitative data on the cytotoxic activity of isolated compounds, details relevant experimental protocols, and illustrates key signaling pathways involved in their mechanism of action.

Introduction: The Chemical Constituents of Bryonia aspera

Phytochemical investigations of the roots of Bryonia aspera have led to the isolation of a diverse array of secondary metabolites. The primary focus of research has been on a class of tetracyclic triterpenoids known as cucurbitacins, which are recognized for their potent biological activities, particularly their cytotoxic effects against cancer cell lines.[3][4]

A critical point of clarification concerns the identity of "this compound". While this name is associated with commercial chemical suppliers, it does not refer to a cucurbitane triterpenoid. Research on Bryonia aspera has identified two hydroxybenzoic acid amides alongside the triterpenoid fractions.[3] One of these, 4-hydroxy-3-methoxy-N-(2-hydroxyethyl)-benzamide, has been designated as this compound in scientific literature, resolving the common misconception.[3]

This guide will focus on the true cucurbitane triterpenoids isolated from this plant, which are the primary drivers of its observed bioactivity.

Isolated Cucurbitane Triterpenoids from Bryonia aspera

A 2010 study by Sahranavard et al. published in Planta Medica detailed the isolation and structural elucidation of numerous compounds from the chloroform extract of Bryonia aspera roots. These include two novel cucurbitacins and several known derivatives.[5]

Table 1: Cucurbitane Triterpenoids and Other Compounds Isolated from Bryonia aspera

| Compound No. | Compound Name | Class |

| 1 | Neocucurbitacin C | Novel Cucurbitacin |

| 2 | 7β-hydroxy-23,24-dihydrocucurbitacin D | Novel Cucurbitacin |

| 3 | Bryonamide A | Hydroxybenzoic Acid Amide |

| 4 | This compound | Hydroxybenzoic Acid Amide |

| 5 | Bryonolic Acid | Pentacyclic Triterpene |

| 6 | 23,24-dihydrocucurbitacin B | Known Cucurbitacin |

| 7 | 23,24-dihydro-epi-isocucurbitacin B | Known Cucurbitacin |

| 8 | Cucurbitacin E | Known Cucurbitacin |

| 9 | 23,24-dihydrocucurbitacin D | Known Cucurbitacin |

| 10 | Cucurbitacin L | Known Cucurbitacin |

| 11 | 23,24-dihydroisocucurbitacin D | Known Cucurbitacin |

| 12 | 25-O-β-D-glucopyranosyl-23,24-dihydrocucurbitacin D | Known Cucurbitacin |

| 13 | 2-O-β-D-glucopyranosyl-23,24-dihydrocucurbitacin D (Arvenin IV) | Known Cucurbitacin |

Source: Sahranavard et al., 2010, Planta Medica.[5]

Quantitative Biological Activity

The primary biological activity investigated for the cucurbitane triterpenoids from Bryonia aspera is their cytotoxicity against various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 2: Cytotoxicity (IC50) of Bryonia aspera Root Extracts

| Cell Line | Cancer Type | Petroleum Ether Extract (µg/mL) | Chloroform Extract (µg/mL) | Methanol Extract (µg/mL) |

| MCF7 | Human Breast Adenocarcinoma | 62.1 ± 3.2 | 34.5 ± 2.1 | 55.3 ± 4.5 |

| HepG2 | Human Hepatocellular Carcinoma | > 100 | > 100 | > 100 |

| WEHI | Mouse Fibrosarcoma | > 100 | > 100 | > 100 |

| MDBK | Normal Bovine Kidney | 80.5 ± 5.3 | 49.2 ± 3.7 | 78.4 ± 6.2 |

| U251 | Human Glioblastoma | 229.8 ng/µL | 104.4 ng/µL | 30.0 ng/µL |

| A2780CP | Human Ovarian Cancer | 196.5 ng/µL | 114.5 ng/µL | 29.5 ng/µL |

| MDA-MB-231 | Human Breast Cancer | 198.6 ng/µL | 110.8 ng/µL | 29.9 ng/µL |

| HDF | Human Dermal Fibroblasts (Normal) | > 250 ng/µL | > 250 ng/µL | 115.6 ng/µL |

| HeLa | Human Cervical Cancer | - | - | 100 ± 28 (48h) |

| HN-5 | Human Head and Neck Cancer | - | - | 12.5 ± 4 (48h) |

Sources: Sahranavard et al., 2012, International Journal of Pharmacy and Pharmaceutical Sciences; Pourgonabadi et al., 2017, Avicenna Journal of Phytomedicine; Bryonia aspera Root Extracts Induce Programmed Cell Death..., 2024, Molecules.[6][7][8]

Table 3: Cytotoxicity (IC50 in µg/mL) of Pure Compounds Isolated from Bryonia aspera

| Compound | MCF7 | HepG2 | MDBK (Normal) |

| Neocucurbitacin C | 12.2 ± 1.1 | 13.05 ± 1.5 | 10.5 ± 0.9 |

| 7β-hydroxy-23,24-dihydrocucurbitacin D | > 50 | > 50 | > 50 |

| 23,24-dihydrocucurbitacin D | 15.2 ± 1.3 | 19.5 ± 2.4 | 14.3 ± 1.2 |

| 23,24-dihydroisocucurbitacin D | 16.4 ± 1.9 | 20.1 ± 2.1 | 15.1 ± 1.7 |

| Cucurbitacin L | 13.5 ± 1.2 | 14.2 ± 1.8 | 11.4 ± 1.3 |

| 2-O-β-D-glucopyranosyl-23,24-dihydrocucurbitacin D | > 50 | > 50 | > 50 |

| 25-O-β-D-glucopyranosyl-23,24-dihydrocucurbitacin D | > 50 | > 50 | > 50 |

| Tamoxifen (Positive Control) | 10.8 ± 0.9 | - | - |

| 5-Fluorouracil (Positive Control) | - | 12.5 ± 1.1 | - |

Source: Sahranavard et al., 2012, International Journal of Pharmacy and Pharmaceutical Sciences.[8]

Experimental Protocols

Extraction and Isolation of Cucurbitane Triterpenoids

The following protocol is a summary of the methodology described by Sahranavard et al. (2010).

-

Plant Material : Air-dried and powdered roots of B. aspera are used as the starting material.

-

Maceration : The powdered root material is successively extracted with petroleum ether, chloroform, and methanol. Each extraction is performed by maceration with constant shaking for 24 hours.

-

Solvent Evaporation : The resulting extracts are filtered, and the solvent is removed under vacuum using a rotary evaporator.

-

Column Chromatography : The chloroform extract, being the most active fraction, is subjected to silica gel column chromatography (70-230 mesh).

-

Elution : A gradient elution system is employed, starting with n-hexane and gradually increasing polarity with ethyl acetate (e.g., 9:1, 8:2, 5:5, 3:7 to pure EtOAc), followed by an ethyl acetate-methanol mixture (5:5).

-

Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions with similar profiles are combined.

-

Purification : Individual compounds are purified from the combined fractions using further chromatographic techniques, such as preparative HPLC, to yield the pure cucurbitane triterpenoids.

Caption: General workflow for the extraction and isolation of cucurbitane triterpenoids.

Cytotoxicity Assessment (MTT Assay)

The cytotoxic activity of the extracts and pure compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding : Cancer and normal cell lines are seeded into 96-well plates at an appropriate density (e.g., 10,000 cells/well for adherent cells) and allowed to attach for 24 hours.

-

Compound Treatment : Cells are treated with various concentrations of the test compounds (extracts or pure molecules) and incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere. Control wells receive only the vehicle (e.g., DMSO).

-

MTT Incubation : After the treatment period, the medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization : The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 620 nm) using a microplate reader.

-

Data Analysis : Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

Cucurbitacins exert their anticancer effects by modulating multiple critical cell signaling pathways. A primary mechanism is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which is often constitutively active in cancer cells and promotes proliferation, survival, and angiogenesis.[9]

Caption: Cucurbitacins inhibit the JAK/STAT pathway, blocking pro-cancer gene transcription.

Additionally, cucurbitacins have been shown to modulate the Hippo-YAP signaling pathway.[10] By promoting the phosphorylation of the transcriptional co-activator YAP, they prevent its nuclear translocation and subsequent activation of growth-promoting genes like c-Myc and Cyr61.[10]

Caption: Cucurbitacin B activates the Hippo pathway, leading to inhibition of YAP.

Other reported mechanisms include the induction of G2/M phase cell cycle arrest and the triggering of apoptosis through both intrinsic (mitochondrial) and extrinsic (Fas/CD95) pathways.[1][11] These diverse molecular interactions underscore the potential of cucurbitane triterpenoids as scaffolds for the development of novel anticancer agents.

Conclusion

The root of Bryonia aspera is a rich source of biologically active cucurbitane triterpenoids with significant cytotoxic potential against a range of cancer cell lines. This guide has clarified that "this compound" is a non-triterpenoid amide also found in the plant, and has provided a consolidated resource on the quantitative cytotoxicity, isolation protocols, and key signaling pathways associated with the active cucurbitacin constituents. Further research into these compounds is warranted to explore their full therapeutic potential in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bioresonancetoba.ir [bioresonancetoba.ir]

- 5. New cucurbitane-type triterpenoids from Bryonia aspera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preliminary Biological Screening of Bryonamide B: A Technical Overview and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryonamide B, a cucurbitane-type triterpenoid isolated from Bryonia aspera, represents a molecule of interest within the broader class of cucurbitacins, which are known for their diverse biological activities. While specific quantitative data on the biological effects of purified this compound is not extensively documented in publicly available literature, the activities of extracts from its source organism and related compounds suggest a potential for significant pharmacological effects, particularly in the realm of oncology. This technical guide synthesizes the available information on this compound and the related Bryonia alkaloids, providing a framework for its preliminary biological screening. It outlines plausible experimental protocols and discusses the likely signaling pathways involved, based on the known mechanisms of cucurbitacins.

Introduction

This compound is a natural product identified as a cucurbitane-type triterpenoid from Bryonia aspera, a plant with a history in traditional medicine.[1] The cucurbitacin family of compounds is well-regarded for a range of biological activities, most notably their cytotoxic and antitumor properties.[1] These effects are generally attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.[1] Although direct experimental evidence for this compound is scarce, its structural classification suggests it may share these properties.

There is some conflicting information in non-primary literature regarding the origin of this compound, with some sources describing it as a cyclic peptide from marine cyanobacteria. However, the more robust scientific literature points to its classification as a cucurbitane triterpenoid from Bryonia aspera.[1] This guide will proceed based on the latter classification.

Given the absence of specific quantitative biological data for this compound, this document will extrapolate from the known activities of Bryonia aspera extracts and the well-documented mechanisms of other cucurbitacins to propose a strategy for its preliminary biological screening.

Biological Activities of Bryonia Aspera and Cucurbitacins

Extracts from Bryonia aspera have demonstrated notable biological effects, which are largely attributed to their cucurbitacin content. A summary of these activities is presented in the table below.

| Biological Activity | Model System | Observed Effects | Reference |

| Anticancer | Human cancer cell lines (unspecified) | Inhibition of cell growth | |

| Anticancer | HeLa and HN-5 cell lines | Significant inhibitory activity and apoptotic effects | [1] |

| Anticancer | B-Cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) | Induction of cell death and apoptosis | [1] |

These findings underscore the potential of compounds isolated from Bryonia aspera, including this compound, as leads for anticancer drug discovery. The primary mechanism of action for cucurbitacins involves the disruption of the cellular cytoskeleton and the induction of programmed cell death.[1]

Proposed Experimental Protocols for Preliminary Biological Screening

The following protocols are proposed as a starting point for the systematic evaluation of this compound's biological activity.

In Vitro Cytotoxicity Assay

A foundational experiment to determine the potential of this compound as an anticancer agent is to assess its cytotoxicity against a panel of human cancer cell lines.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

-

Cell Lines: A diverse panel of human cancer cell lines is recommended, including but not limited to:

-

MCF-7 (breast adenocarcinoma)

-

HeLa (cervical adenocarcinoma)

-

A549 (lung carcinoma)

-

HCT116 (colorectal carcinoma)

-

A normal, non-cancerous cell line (e.g., HEK293) to assess selectivity.

-

-

Methodology:

-

Cell Culture: Cells are to be cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 48-72 hours.

-

Viability Assessment: Cell viability will be assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

-

Data Analysis: The absorbance is read using a microplate reader, and the data is analyzed to calculate the IC50 value.

-

The workflow for this proposed experiment is depicted below.

Apoptosis Induction Assay

To investigate if the cytotoxic effects of this compound are mediated by apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed.

-

Objective: To determine if this compound induces apoptosis in cancer cells.

-

Methodology:

-

Treatment: Cancer cells are treated with this compound at concentrations around its IC50 value.

-

Staining: After treatment, cells are stained with Annexin V-FITC and Propidium Iodide.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Postulated Signaling Pathway

Based on the known mechanism of action of other cucurbitacins, it is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest. A probable signaling pathway is illustrated below.

Conclusion and Future Directions

While the current body of literature lacks specific biological screening data for this compound, its classification as a cucurbitane triterpenoid from Bryonia aspera provides a strong rationale for its investigation as a potential anticancer agent. The proposed experimental protocols offer a clear path for its preliminary biological evaluation. Future research should focus on isolating sufficient quantities of this compound to perform these and more in-depth studies, including mechanism of action studies to elucidate its specific molecular targets and signaling pathways. Such research is essential to unlock the potential of this compound as a novel therapeutic agent.

References

An In-depth Technical Guide on the Composition and Bioactivity of Bryonia aspera Extract

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonia aspera, a member of the Cucurbitaceae family, is a plant with a history of use in traditional medicine for various ailments, including cancer and inflammatory conditions.[1] This technical guide provides a comprehensive overview of the current scientific understanding of Bryonia aspera extract, focusing on its chemical composition and demonstrated biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Composition

The bioactivity of Bryonia aspera extract is attributed to its complex mixture of phytochemicals. While a complete quantitative profile for B. aspera is not extensively documented in current literature, studies on the Bryonia genus and B. aspera itself have identified several key classes of compounds.

Cucurbitacins

Cucurbitacins are a group of highly oxygenated tetracyclic triterpenoids that are characteristic of the Cucurbitaceae family and are known for their potent cytotoxic and anti-inflammatory properties. Phytochemical investigations of the chloroform extract of Bryonia aspera roots have led to the isolation and identification of several cucurbitane derivatives. Notably, two new cucurbitacins, along with eight known derivatives, have been identified. Among the known compounds, cucurbitacin L and neocucurbitacin C have been highlighted for their promising cytotoxic activity.[2]

While specific quantitative data for cucurbitacins in B. aspera is limited, a high-performance liquid chromatography (HPLC) analysis of the related species Bryonia alba provides some context for the potential composition.

Table 1: Cucurbitacin Content in Bryonia alba Methanol Extract *

| Compound | Content (%) |

| Cucurbitacin I | 0.125 |

| Cucurbitacin B | Trace |

| *Data from a study on Bryonia alba and is intended for reference purposes. |

Flavonoids and Phenolic Compounds

Bioactivity of Bryonia aspera Extract

Bryonia aspera extract has demonstrated a range of biological activities in preclinical studies, with the most significant evidence centered on its cytotoxic and apoptotic effects against cancer cells.

Cytotoxic Activity

Multiple studies have investigated the cytotoxic potential of various extracts of Bryonia aspera against a panel of cancer cell lines. The results, primarily obtained through the MTT assay, indicate a dose- and time-dependent inhibition of cell viability. The chloroform extract of the root has been shown to be particularly potent.[2]

Table 2: Cytotoxic Activity (IC50 in µg/mL) of Bryonia aspera Extracts and Isolated Compounds

| Extract/Compound | Cell Line | IC50 (µg/mL) | Reference |

| Root Extracts | |||

| Petroleum Ether | MCF7 | 83.4 ± 4.1 | [2] |

| Chloroform | MCF7 | 4.3 ± 0.8 | [2] |

| Methanol | MCF7 | 61.2 ± 3.5 | [2] |

| Methanol | NALM-6 | ~282 (48h) | [5] |

| Methanol | REH | ~380 (48h) | [5] |

| Isolated Compounds | |||

| Neocucurbitacin C | MCF7 | 1.8 ± 0.3 | [2] |

| Cucurbitacin L | MCF7 | 2.5 ± 0.5 | [2] |

| 7β-hydroxy dihydrocucurbitacin D | MCF7 | > 50 | [2] |

Induction of Apoptosis

The cytotoxic effects of Bryonia aspera extract are largely attributed to the induction of apoptosis, or programmed cell death. Studies have shown that the extract can trigger apoptosis in various cancer cell lines in a dose- and time-dependent manner.[5]

The mechanism of apoptosis induction by Bryonia aspera extract appears to involve the intrinsic or mitochondrial pathway. This is supported by evidence showing an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3] This shift in the balance of apoptotic regulators ultimately results in the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[3]

Caption: Apoptotic signaling pathway induced by Bryonia aspera extract.

Antioxidant and Anti-inflammatory Activity

While specific quantitative data for the antioxidant and anti-inflammatory activities of Bryonia aspera are limited, the presence of flavonoids and other phenolic compounds suggests potential in these areas.[3] Studies on the related species Bryonia alba have demonstrated significant antioxidant capacity.[6] The traditional use of Bryonia species for treating inflammatory conditions further supports their potential anti-inflammatory effects.[7] This activity is likely mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators.[8]

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to evaluate the bioactivity of Bryonia aspera extract.

Extraction Procedures

-

Maceration: Dried and powdered plant material (e.g., roots, aerial parts) is soaked in a solvent (e.g., methanol, ethanol) at room temperature with constant shaking for a specified period (e.g., 24 hours). The mixture is then filtered, and the solvent is evaporated under vacuum to yield the crude extract.[5]

-

Soxhlet Extraction: Dried and milled plant material is placed in a thimble and continuously extracted with a solvent (e.g., 70% ethanol) in a Soxhlet apparatus. The solvent is then removed by evaporation.

Caption: General experimental workflow for the preparation of Bryonia aspera extract.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the Bryonia aspera extract (typically dissolved in DMSO and diluted in culture medium) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for a few hours (e.g., 3-4 hours) to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined.[2][5]

Apoptosis Assays

-

Cell Treatment: Cells are treated with the Bryonia aspera extract as described for the cytotoxicity assay.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Fixation and Permeabilization: Cells are fixed and permeabilized using a hypotonic buffer containing a detergent (e.g., Triton X-100).

-

Staining: The cells are stained with a solution of propidium iodide (PI), which intercalates with DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells are identified by a sub-G1 peak in the DNA histogram, which represents fragmented DNA.

-

Cell Treatment and Harvesting: As described above.

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells with compromised membranes).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Antioxidant Activity Assays (General Protocols)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the extract to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.[9]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by the antioxidant, leading to a loss of color that is measured spectrophotometrically.[9]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of the extract to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH, resulting in the formation of a colored ferrous-tripyridyltriazine complex.[9]

Anti-inflammatory Activity Assays (General Protocols)

-

Nitric Oxide (NO) Inhibition Assay: Macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the extract. The production of nitric oxide is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[10]

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These assays measure the ability of the extract to inhibit the activity of COX-1, COX-2, and various LOX enzymes. The inhibition is typically determined by measuring the production of prostaglandins or leukotrienes from arachidonic acid using methods like enzyme immunoassays (EIA) or spectrophotometric assays.[5][8]

Conclusion and Future Directions

The available scientific evidence strongly suggests that Bryonia aspera extract possesses significant cytotoxic and pro-apoptotic properties, primarily attributed to its cucurbitacin content. This makes it a promising candidate for further investigation in the context of anticancer drug discovery.

However, to fully realize the therapeutic potential of Bryonia aspera, several areas require further research:

-

Comprehensive Phytochemical Profiling: A detailed quantitative analysis of the major phytochemical constituents of Bryonia aspera extract, including cucurbitacins, flavonoids, and phenolics, is crucial for standardization and understanding the structure-activity relationships.

-

In-depth Bioactivity Screening: While cytotoxicity is well-documented, a more thorough investigation into the antioxidant and anti-inflammatory properties of B. aspera extract is warranted, including the determination of IC50 values in various relevant assays.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the bioactivities of B. aspera extract and its individual components will be essential for identifying specific cellular targets and pathways.

-

In Vivo Efficacy and Safety: Preclinical in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of Bryonia aspera extract in relevant animal models of cancer and inflammatory diseases.

References

- 1. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Nutritional Composition, Total Phenolic Content, Antioxidant and α-Amylase Inhibitory Activities of Different Fractions of Selected Wild Edible Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Flavonoid Analysis and Antioxidant Activities of the Bryonia alba L. Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory activity of plant extracts on nitric oxide synthesis in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Bryonamide B: An Obscure Benzamide Derivative with Limited Publicly Available Data

CAS Number: 5942-25-6 Molecular Formula: C₁₀H₁₃NO₄

Bryonamide B, systematically known as 4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide, is a chemical compound with limited available information in peer-reviewed scientific literature. While its chemical structure and basic identifiers are established, a comprehensive understanding of its biological activities, synthesis, and mechanism of action remains elusive based on currently accessible data.

Physicochemical Data

A summary of the basic chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 5942-25-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1] |

| Molecular Weight | 211.21 g/mol | [1] |

| Systematic Name | 4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide | [1] |

Synthesis and Biological Activity

Despite targeted searches, no specific peer-reviewed studies detailing the synthesis or comprehensive biological evaluation of this compound could be identified. Chemical suppliers list the compound, indicating that it is available for research purposes, but do not provide data on its biological properties.

Some sources anecdotally associate this compound with the plant Bryonia aspera. However, extensive reviews of the chemical constituents of the Bryonia genus focus on cucurbitacins and other classes of compounds, with no explicit mention of this compound.[2][3][4][5][6] Research on Bryonia aspera has highlighted the cytotoxic and apoptogenic activities of its extracts, primarily attributed to other constituent compounds.[3][5]

Searches for the systematic name, 4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide, and related benzamide structures have yielded information on the biological activities of similar compounds, which are often investigated for antimicrobial and anticancer properties.[7][8] However, these studies do not specifically include or provide data for this compound.

Mechanism of Action

Due to the lack of dedicated biological studies, the mechanism of action for this compound has not been elucidated. There are no available data to construct a signaling pathway or experimental workflow diagram as requested.

Conclusion

The information publicly available on this compound is sparse and limited to its basic chemical identity. There is a significant gap in the scientific literature regarding its synthesis, biological activity, and mechanism of action. Therefore, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, or visualizations of its biological pathways at this time. Further research would be required to characterize this compound and determine its potential utility for researchers, scientists, and drug development professionals.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. phcogrev.com [phcogrev.com]

- 5. Cytotoxic and Apoptogenic Activity of Bryonia aspera Extract on Pre-B Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Bryonamide B Research for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide B, a cucurbitane-type triterpenoid isolated from the roots of Bryonia aspera, has emerged as a molecule of interest in the field of natural product chemistry and oncology. This technical guide provides a comprehensive review of the existing research on this compound, with a focus on its biological activities, particularly its cytotoxic effects. While research on this compound is still in its nascent stages, this document aims to consolidate the available data, detail experimental methodologies, and visualize potential mechanisms of action to support further investigation and drug development efforts.

Chemical Identity

-

Name: this compound

-

Synonym: 4-Hydroxy-3-methoxy-N-(2-hydroxyethyl)-benzamide

-

CAS Number: 5942-25-6

-

Source: Isolated from the roots of Bryonia aspera Steven ex Ledeb. (Cucurbitaceae)[1][2]

Biological Activity: Cytotoxicity

The primary biological activity reported for compounds isolated from Bryonia aspera is cytotoxicity against various cancer cell lines. Research conducted by Sahranavard and colleagues in 2012 investigated the cytotoxic effects of extracts and pure compounds from this plant, including other cucurbitacins like neocucurbitacin C and cucurbitacin L, which demonstrated promising activity. While specific quantitative data for this compound's cytotoxicity was not detailed in the available literature, the chloroform extract of Bryonia aspera, from which this compound was isolated, exhibited pronounced antiproliferative activity[1].

Further studies on Bryonia aspera extracts have demonstrated dose- and time-dependent cytotoxic effects on various cancer cell lines, including human breast cancer (MCF7), hepatocellular carcinoma (HepG2), and mouse fibrosarcoma (WEHI) cells. Notably, these extracts showed weaker cytotoxic effects on the normal Madin-Darby Bovine Kidney (MDBK) cell line, suggesting a degree of selectivity for cancer cells[1]. The IC50 values for the crude extract against NALM-6 and REH acute lymphoblastic leukemia cell lines after 48 hours were approximately 282 µg/ml and 380 µg/ml, respectively[2].

Experimental Protocols

To facilitate further research and ensure reproducibility, the following is a detailed methodology for a key experiment cited in the literature.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Cancer cell lines (e.g., MCF7, HepG2, WEHI) and a normal cell line (e.g., MDBK)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 100 units/ml penicillin, and 100 µg/ml streptomycin)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/ml in PBS)

-

Phosphate Buffered Saline (PBS)

-

DMSO (for dissolving formazan crystals)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µl of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the complete culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (cells with medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, remove the medium and add 20 µl of MTT solution (5 mg/ml in PBS) to each well. Incubate the plates for another 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the MTT solution and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound has not been elucidated, the cytotoxic activity of other cucurbitane-type triterpenoids isolated from the Bryonia genus suggests potential pathways that may be involved. Cucurbitacins are known to induce apoptosis and cell cycle arrest in cancer cells[3].

Hypothesized Signaling Pathway for Cucurbitacin-Induced Apoptosis

The following diagram illustrates a generalized signaling pathway for apoptosis induction by cucurbitacins, which may be relevant for this compound.

Experimental Workflow for Investigating Mechanism of Action

To elucidate the specific mechanism of action of this compound, a structured experimental workflow is proposed.

Conclusion and Future Directions

The current body of research on this compound is limited but points towards its potential as a cytotoxic agent. As a cucurbitane-type triterpenoid isolated from Bryonia aspera, a plant with a history of use in traditional medicine for treating cancer, further investigation is warranted. The immediate research priorities should be to:

-

Determine the specific cytotoxicity of purified this compound against a broader panel of cancer cell lines and normal cell lines to establish its potency and selectivity.

-

Elucidate the mechanism of action by investigating its effects on apoptosis, cell cycle progression, and key signaling pathways.

-

Explore the total synthesis of this compound to enable the generation of analogues for structure-activity relationship (SAR) studies, which could lead to the development of more potent and selective derivatives.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound. By systematically addressing the knowledge gaps, the scientific community can unlock the full therapeutic potential of this natural product.

References

Unable to Retrieve Spectral Data for Bryonamide B: Awaiting Further Information

An in-depth technical guide on the spectral and experimental characterization of Bryonamide B cannot be provided at this time due to the absence of publicly available scientific literature detailing its isolation and structural elucidation. Searches for "this compound" in scientific databases did not yield a specific publication containing the requisite Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

For researchers, scientists, and drug development professionals, the primary literature is the foundational source for the comprehensive data required for a technical guide. This includes:

-

Quantitative Spectral Data: Precise chemical shifts (δ) and coupling constants (J) from ¹H and ¹³C NMR experiments, as well as high-resolution mass spectrometry (HRMS) data, are essential for structural confirmation.

-

Detailed Experimental Protocols: Methodologies for the isolation of the natural product, acquisition of NMR spectra (including solvent, temperature, and instrument frequency), and the specific techniques used for mass spectral analysis are critical for reproducibility and verification.

-

Associated Biological Data: Information on signaling pathways or biological activities is typically reported in the context of the compound's discovery and characterization.

Without the initial discovery paper or a subsequent publication detailing the full analytical characterization of this compound, the creation of an accurate and reliable technical guide is not feasible.

To proceed with this request, the following information is essential:

-

The full citation of the primary publication describing this compound (including authors, journal, year, volume, and page numbers).

-

The source organism from which this compound was isolated.

-

Any alternative names or identifiers for the compound.

Once this information is available, a comprehensive technical guide conforming to the user's original specifications, including structured data tables and detailed experimental protocols, can be compiled.

Methodological & Application

Application Notes and Protocols: Bryonamide B In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide B is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic properties. As with any novel compound being investigated for pharmaceutical applications, a thorough evaluation of its cytotoxic effects is a critical initial step. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it presents a framework for data analysis and visualization of potential mechanisms of action.